[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide
Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then subjected to cyclization under acidic conditions to yield the triazolopyridine core . Another approach involves the use of enaminonitriles and benzohydrazides in a microwave-mediated cascade reaction, which provides a rapid and efficient synthesis of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens (chlorine, bromine), mercuric acetate, and various acids (sulfuric acid, acetic acid). Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro-substituted triazolopyridines, while reduction reactions can produce corresponding amines .
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of various heterocyclic compounds and complex molecular architectures.
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing biochemical processes at the molecular level. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,2,3]triazolo[1,5-a]pyridine-3-carboxamide include:
- [1,2,3]Triazolo[1,5-a]pyrazine
- [1,2,3]Triazolo[4,5-b]pyridazine
- [1,2,3]Triazolo[4,5-d]pyridazine
Uniqueness
The uniqueness of this compound lies in its specific structural features and reactivity.
Biological Activity
[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide is a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring fused to a pyridine structure with a carboxamide functional group. The synthesis of [1,2,3]triazolo[1,5-a]pyridine derivatives often involves click chemistry techniques, which facilitate the formation of the triazole ring through 1,3-dipolar cycloaddition reactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of [1,2,3]triazolo[1,5-a]pyridine exhibit potent antimicrobial activity. For instance, compounds synthesized with various substituents showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported ranged from 0.002 to 0.381 μg/mL against susceptible strains of Mycobacterium tuberculosis .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties through the inhibition of cytokine production. For example, one derivative was shown to suppress IL-17A production in human whole blood with an IC50 value of 130 nM . This suggests potential applications in treating autoimmune diseases where IL-17A plays a critical role.
Anticancer Activity
Research has highlighted the anticancer potential of [1,2,3]triazolo[1,5-a]pyridine derivatives. Some compounds have been identified as selective inhibitors of c-Met kinases, which are implicated in various cancers. The most potent derivatives exhibited IC50 values in the low nanomolar range (e.g., 0.005 µM), indicating strong efficacy in preclinical models for cancer treatment .
The biological activities of this compound derivatives are attributed to their ability to modulate specific molecular targets:
- RORγt Inhibition : Certain derivatives function as inverse agonists for RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is involved in the regulation of Th17 cells and associated cytokines .
- Kinase Inhibition : The compounds have been shown to selectively inhibit c-Met kinases and other related pathways critical for tumor growth and progression .
Study 1: Antimicrobial Efficacy
In a comprehensive study on the antimicrobial efficacy of triazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis, researchers synthesized several analogs and evaluated their MIC values. The findings indicated that modifications at specific positions on the triazole ring significantly enhanced activity against drug-resistant strains.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of a novel derivative in an IL-18/23-induced cytokine expression model in mice. The study reported that oral administration resulted in dose-dependent inhibition of IL-17A production, showcasing its therapeutic potential for inflammatory diseases .
Data Tables
Compound | Activity Type | IC50 Value (nM) | MIC (µg/mL) |
---|---|---|---|
5a | RORγt Inhibitor | 51 | - |
3a | IL-17A Inhibition | 130 | - |
Derivative X | c-Met Inhibitor | 5 | <0.002 |
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H,(H2,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCAGIALURFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665639 | |
Record name | [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145335-92-8 | |
Record name | [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145335-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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